Bis(tetrabutylammonium) sulphate is a quaternary ammonium salt with the molecular formula and a CAS number of 2472-88-0. This compound consists of two tetrabutylammonium cations paired with a sulfate anion. It is known for its high solubility in water, making it an effective phase-transfer catalyst and ion-pairing reagent in various
The mechanism of action of TBAS primarily relies on its ability to transfer organic molecules between aqueous and organic phases. It achieves this by complexing with the organic substrate, making it more soluble in the aqueous phase due to the ionic interaction between TBA+ and the substrate. This allows the substrate to participate in reactions occurring in the aqueous medium.
TBAS is often used in the Suzuki-Miyaura coupling reaction, a widely employed method for carbon-carbon bond formation. In this reaction, TBAS helps transfer the aryl or vinyl boronic acid (the organic substrate) from the aqueous phase to the organic phase where the palladium catalyst resides, facilitating the coupling reaction [].
The typical conditions for these reactions often involve polar solvents, such as water or alcohols, which facilitate the interactions between reactants.
Several synthesis methods exist for bis(tetrabutylammonium) sulphate:
Bis(tetrabutylammonium) sulphate finds applications across various fields:
Several compounds share structural similarities with bis(tetrabutylammonium) sulphate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tetrabutylammonium fluoride | Used as a desilylation reagent; more reactive than bis(tetrabutylammonium) sulphate. | |
Tetrabutylammonium bromide | Common precursor for other tetrabutylammonium salts; participates in salt metathesis reactions. | |
Tetrabutylammonium iodide | Low-cost catalyst; used in various organic synthesis applications. | |
Tetrabutylammonium hydroxide | Strong base; precursor for various tetrabutylammonium salts through acid-base reactions. | |
Tetrabutylammonium hexafluorophosphate | Used as an electrolyte in nonaqueous electrochemistry; more specialized applications compared to bis(tetrabutylammonium) sulphate. |
Bis(tetrabutylammonium) sulphate is unique due to its dual cationic structure that enhances its solubility and effectiveness as both a phase-transfer catalyst and an ion-pairing reagent. Its ability to facilitate reactions involving ionic species distinguishes it from other tetrabutylammonium salts that may not possess similar properties.
Irritant